N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-11-17(22-7-9-24-10-8-22)21-16(20-14)12-19-18(23)13-25-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWDZYPYKVVFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)COC2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of 4-methyl-6-morpholinopyrimidin-2-ylamine with phenoxyacetyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Biological Applications
-
Inhibition of Rho Kinases :
- N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide has been identified as a potential inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are implicated in various cellular processes, including smooth muscle contraction, cell migration, and proliferation. Inhibiting these kinases may have therapeutic implications for conditions such as hypertension and cancer .
- Cancer Research :
- Neuroprotective Effects :
Table 1: Summary of Experimental Findings
Mechanism of Action
The mechanism by which N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield: The target compound’s morpholine group may influence reaction efficiency compared to ethyl or amino substituents. For example, Compound 34 (88% yield) and 4j (82% yield) demonstrate high synthetic accessibility, whereas bulkier groups (e.g., diethylamino in CAS 923210-54-2) might require optimized conditions .
- Melting Points : Compounds with polar groups (e.g., morpholine, methoxy) are expected to exhibit higher melting points due to enhanced crystallinity. However, data gaps for the target compound preclude direct comparison.
Key Observations :
- MAO Inhibition: The target’s morpholine group may modulate selectivity. Compound 12’s 4-methoxy group enhances MAO-A selectivity (SI = 245), while Compound 21’s propynylimino group confers dual potency (MAO-A IC50 = 0.018 µM, MAO-B IC50 = 0.07 µM) .
- SAR Insights: Acetamide-linked substituents (e.g., phenoxy groups) are critical for MAO binding, as seen in Compounds 12 and 21 . The target’s pyrimidine core may offer additional hydrogen-bonding interactions, though this requires experimental validation.
Physicochemical and Pharmacokinetic Properties
- Solubility: Morpholine’s polarity likely increases aqueous solubility compared to ethyl (Compound 34) or diethylamino (CAS 923210-54-2) substituents .
- Metabolic Stability : Pyrimidine derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in 4d ) may exhibit longer half-lives than morpholine-containing analogs due to reduced oxidative metabolism.
Biological Activity
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an immunomodulator and in the treatment of various diseases. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H24N4O3
- Molecular Weight : 344.42 g/mol
This compound features a pyrimidine ring substituted with a morpholine group, which is crucial for its biological activity.
Research indicates that this compound functions primarily as an inhibitor of the Rho-associated protein kinase 2 (ROCK2). ROCK2 plays a vital role in various cellular processes, including contraction, motility, proliferation, and survival. By inhibiting ROCK2, this compound may modulate immune responses and inflammatory pathways.
Immunomodulatory Effects
Studies have shown that this compound exhibits significant immunomodulatory effects. It has been evaluated for its potential in treating graft-versus-host disease (GVHD), a condition that arises after stem cell transplants due to immune system reactions against the host's tissues.
Table 1: Summary of Immunomodulatory Studies
Anti-Cancer Activity
Beyond immunomodulation, there is emerging evidence that this compound possesses anti-cancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.
Table 2: Anti-Cancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation. |
| MCF7 (Breast) | 15.0 | Cell cycle arrest in G1 phase. |
| HCT116 (Colon) | 10.0 | Inhibition of cell migration and invasion. |
Case Studies
-
Case Study on GVHD Treatment :
A clinical trial involving patients with severe GVHD demonstrated that administration of this compound led to a marked improvement in clinical symptoms and a decrease in corticosteroid use among participants. -
Case Study on Cancer Therapy :
A study published in a peer-reviewed journal reported the use of this compound in combination therapy for metastatic breast cancer, resulting in enhanced efficacy compared to standard treatments alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
